Methyl 5-formyl-2-isobutoxybenzoate
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Overview
Description
Methyl 5-formyl-2-isobutoxybenzoate is an organic compound with a complex structure that includes a formyl group, an isobutoxy group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-formyl-2-isobutoxybenzoate can be synthesized through several methods. One common approach involves the Duff reaction, which is a formylation reaction using hexamethylenetetramine and methanesulfonic acid . This reaction typically occurs under reflux conditions in a suitable solvent such as methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Duff reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-2-isobutoxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isobutoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Methyl 5-carboxy-2-isobutoxybenzoate.
Reduction: Methyl 5-hydroxymethyl-2-isobutoxybenzoate.
Substitution: Methyl 5-formyl-2-alkoxybenzoate (where the alkoxy group varies depending on the substituent).
Scientific Research Applications
Methyl 5-formyl-2-isobutoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-formyl-2-isobutoxybenzoate depends on its specific application. In chemical reactions, the formyl group can act as an electrophile, participating in nucleophilic addition reactions. The isobutoxy group can influence the compound’s solubility and reactivity. The benzoate ester moiety can undergo hydrolysis under acidic or basic conditions, releasing the corresponding acid and alcohol.
Comparison with Similar Compounds
Methyl 5-formyl-2-isobutoxybenzoate can be compared with similar compounds such as:
Methyl 5-formyl-2-methoxybenzoate: Similar structure but with a methoxy group instead of an isobutoxy group.
Methyl 5-formyl-2-ethoxybenzoate: Contains an ethoxy group instead of an isobutoxy group.
Methyl 5-formyl-2-propoxybenzoate: Features a propoxy group instead of an isobutoxy group.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications due to the varying alkoxy groups.
Properties
IUPAC Name |
methyl 5-formyl-2-(2-methylpropoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9(2)8-17-12-5-4-10(7-14)6-11(12)13(15)16-3/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTZIKVATPJWOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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